molecular formula C10H16NO4 B2505902 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid CAS No. 1638760-82-3

1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid

Cat. No.: B2505902
CAS No.: 1638760-82-3
M. Wt: 214.242
InChI Key: GLXXUWWAQCAPNM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid is a compound that belongs to the class of azetidine carboxylic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a BOC-protected amine, which can then undergo further reactions without interference from the amine group .

Pharmacokinetics

The compound’s molecular weight (21525 g/mol) suggests that it may have favorable absorption and distribution characteristics

Action Environment

The action of 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires the presence of a base and can be performed under aqueous conditions . Furthermore, the removal of the BOC group can be accomplished with strong acids , suggesting that the compound’s action, efficacy, and stability can be influenced by pH. Other environmental factors, such as temperature and the presence of other chemical species, may also play a role.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include heating the mixture at 40°C or conducting the reaction at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]azetidine-3-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-2-azetidinecarboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-3-azetidinecarboxylic acid

Uniqueness

1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid is unique due to the presence of the methyl group at the 2-position of the azetidine ring. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it distinct from other Boc-protected azetidine carboxylic acids .

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXXUWWAQCAPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.